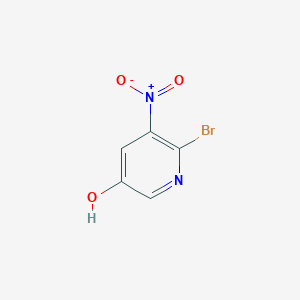
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride is an organic compound with the molecular formula C9H16Cl2N2O. It is a derivative of propanol and contains both amino and hydroxyl functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and nitroethane.
Reduction: The nitro groups are reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
化学反应分析
Types of Reactions
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-amino-2-(3-aminophenyl)propanal.
Reduction: Formation of 3-amino-2-(3-aminophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride
- 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
- 1-(3-aminophenyl)propan-1-ol
Uniqueness
3-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
属性
分子式 |
C9H16Cl2N2O |
|---|---|
分子量 |
239.14 g/mol |
IUPAC 名称 |
3-amino-2-(3-aminophenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-8(6-12)7-2-1-3-9(11)4-7;;/h1-4,8,12H,5-6,10-11H2;2*1H |
InChI 键 |
JXNFUCOZNHJVCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C(CN)CO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)

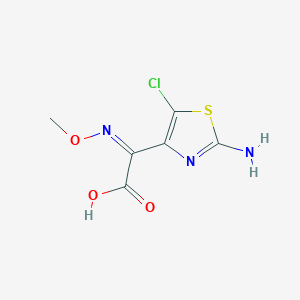
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
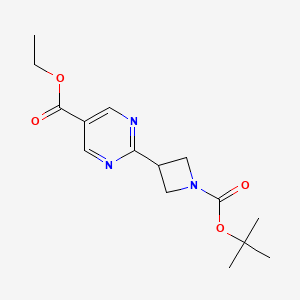

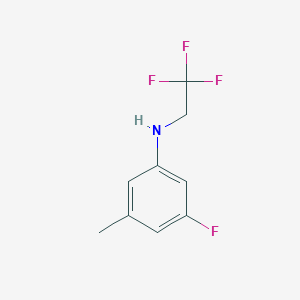

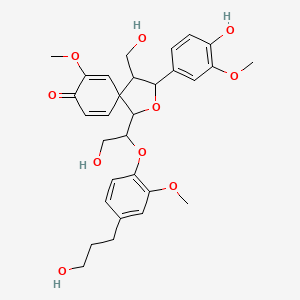
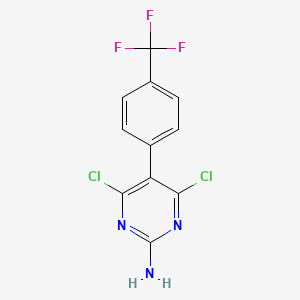
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)
